

# Structural Characterization of N-(2-Amino-4-methoxyphenyl)acetamide: A Technical Guide

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## Compound of Interest

Compound Name:	<i>N-(2-Amino-4-methoxyphenyl)acetamide</i>
Cat. No.:	B1296831

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This document provides a comprehensive technical overview of the structural characterization of **N-(2-Amino-4-methoxyphenyl)acetamide**, a key chemical intermediate. It consolidates available physicochemical and spectroscopic data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

## Compound Identification and Physicochemical Properties

**N-(2-Amino-4-methoxyphenyl)acetamide** is an aromatic amide with the molecular formula C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>. Its identity is unequivocally established by its CAS Registry Number and various spectroscopic methods. The key identifiers and properties are summarized in Table 1.

Property	Value	Source
IUPAC Name	N-(2-amino-4-methoxyphenyl)acetamide	<a href="#">[1]</a>
CAS Number	5472-37-7	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	180.20 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC(=O)NC1=C(C=C(C=C1)O)C(N)	<a href="#">[1]</a>
InChIKey	VUJSQJDPBROTSY-UHFFFAOYSA-N	<a href="#">[1]</a>
Physical Form	Beige crystalline solid	

## Spectroscopic Data

The structural framework of **N-(2-Amino-4-methoxyphenyl)acetamide** has been elucidated using standard spectroscopic techniques. While public databases reference the existence of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, specific peak data is not readily available. The available mass spectrometry data is presented below.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a fragmentation pattern consistent with the proposed structure.

Technique	Parameter	Value	Source
GC-MS	Molecular Ion (M <sup>+</sup> )	m/z 180.20 (Calculated)	<a href="#">[1]</a>
Top Peak	m/z 43		
2nd Highest Peak	m/z 110		
3rd Highest Peak	m/z 137		

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are essential for confirming the detailed atomic connectivity and chemical environment of the molecule. Although referenced in scientific databases, specific chemical shift ( $\delta$ ) and coupling constant (J) values for **N-(2-Amino-4-methoxyphenyl)acetamide** are not publicly available at this time. A predicted spectrum would feature signals corresponding to the aromatic protons, the methoxy group, the primary amine protons, the amide proton, and the acetyl methyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum for this compound, typically acquired as a KBr wafer, is expected to show characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether). Specific peak wavenumbers (cm<sup>-1</sup>) are not publicly available.

## Experimental Protocols

The following protocols describe a plausible route for the synthesis of **N-(2-Amino-4-methoxyphenyl)acetamide** and the standard procedures for its structural characterization.

### Synthesis Protocol

The synthesis can be achieved via a two-step process starting from 4-methoxy-2-nitroaniline.

**Step 1: Acetylation of 4-methoxy-2-nitroaniline** This procedure is adapted from the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of aniline).
- Reagent Addition: While stirring, add acetic anhydride (1.2 equivalents) to the solution at room temperature.
- Reaction: Continue stirring the reaction mixture for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Purification: Collect the solid product, N-(4-methoxy-2-nitrophenyl)acetamide, by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from an aqueous ethanol solution.

Step 2: Reduction of N-(4-methoxy-2-nitrophenyl)acetamide This step involves the reduction of the nitro group to a primary amine.

- Reaction Setup: Suspend the N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent) from Step 1 in ethanol or acetic acid in a round-bottom flask.
- Reduction: Add a reducing agent such as tin(II) chloride ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ , 3-4 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Reaction: If using  $\text{SnCl}_2$ , heat the mixture to reflux and stir for 2-4 hours. For catalytic hydrogenation, stir vigorously under a balloon of  $\text{H}_2$  at room temperature. Monitor the reaction by TLC.
- Workup ( $\text{SnCl}_2$  method): Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic ( $\text{pH} > 8$ ).
- Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Purification: Remove the solvent under reduced pressure. The crude **N-(2-Amino-4-methoxyphenyl)acetamide** can be purified by column chromatography on silica gel or recrystallization to yield the final product.

## Characterization Protocols

- NMR Spectroscopy:
  - Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.
  - Process the spectra to reference the solvent peak and analyze the chemical shifts, integration, and coupling patterns.
- Mass Spectrometry:
  - Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a GC or LC system or by direct infusion.
  - Acquire data using an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
  - Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
- Infrared Spectroscopy:
  - Prepare a KBr pellet by mixing a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
  - Place the pellet in the sample holder of an FTIR spectrometer.
  - Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

## Visualization of Experimental Workflow

The logical flow from starting materials to the final, characterized compound is a critical aspect of synthesis and analysis. The following diagram illustrates this workflow.

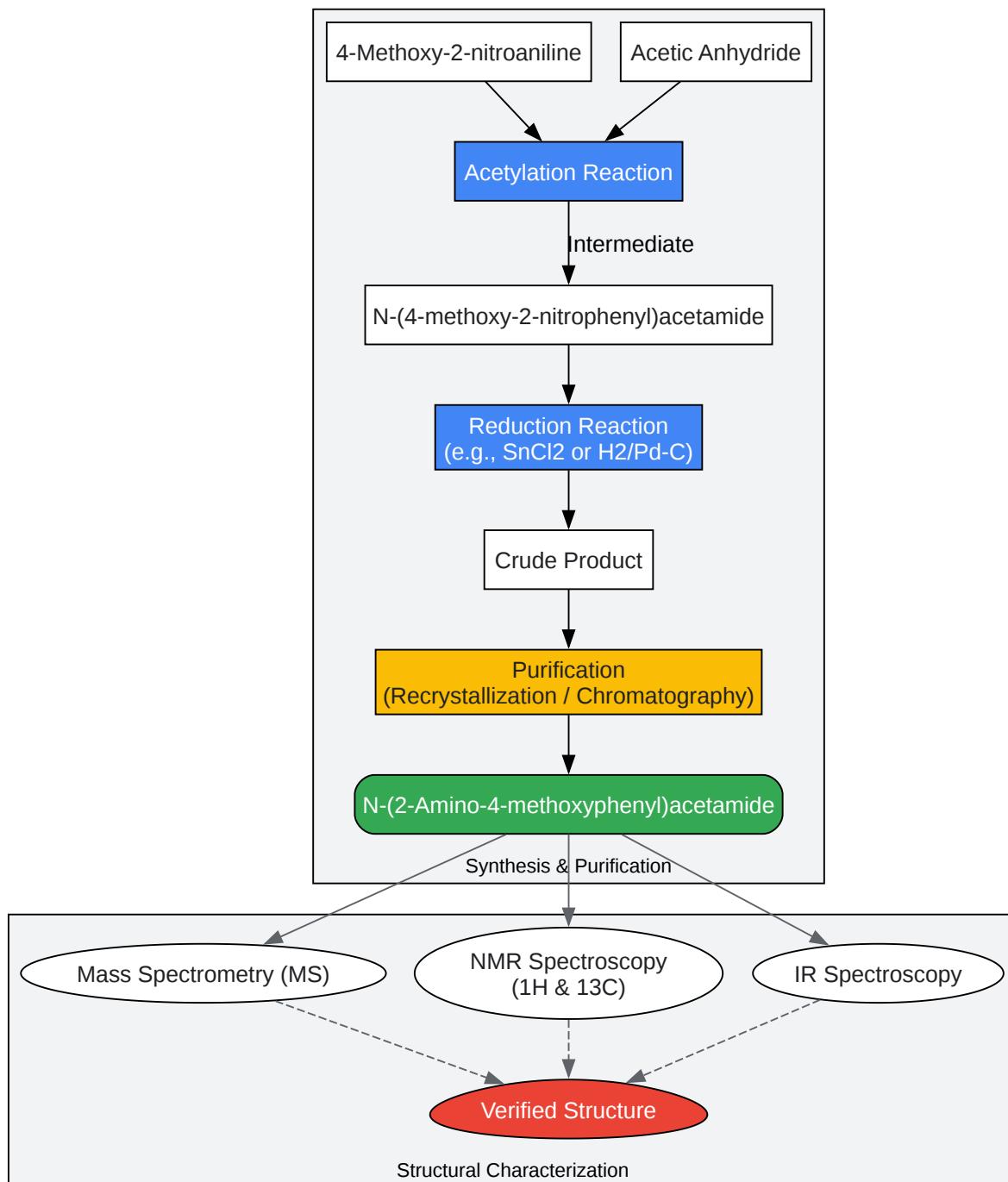


Figure 1. Workflow for Synthesis and Characterization

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Figure 1. Workflow for Synthesis and Characterization

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## References

- 1. N-(2-Amino-4-methoxyphenyl)acetamide | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]
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